
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone is a compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
The synthesis of 1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves a one-pot three-component reaction. This method typically includes the reaction of 5-chloroacetyl-8-hydroxyquinoline, acetylacetone, and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C . This green and simple method is advantageous due to its short reaction time, environmentally friendly procedure, and excellent yields.
Análisis De Reacciones Químicas
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as DABCO. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of materials with specific properties, such as conducting polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial proliferation.
Comparación Con Compuestos Similares
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetylpyrrole: This compound also contains an acetyl group attached to a pyrrole ring but lacks the hydroxy and methyl groups present in this compound.
1-(2,5-Dimethylpyrrol-1-yl)ethanone: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-(4-acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5-8(6(2)11)4-9(7(3)12)10(5)13/h4,13H,1-3H3 |
Clave InChI |
YZJABZNDEHKWBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1O)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



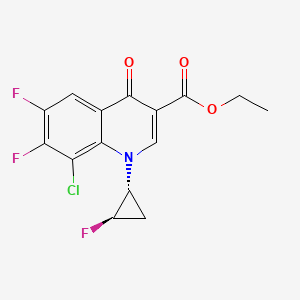

![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
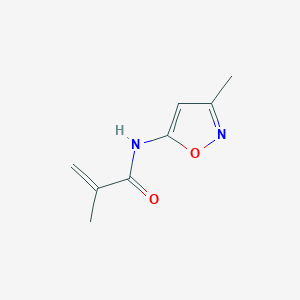
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
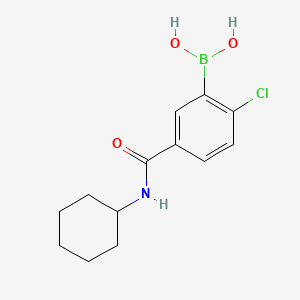
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
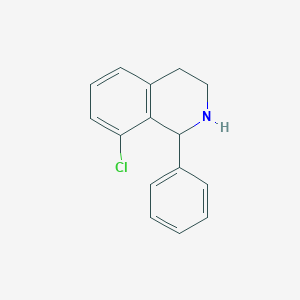
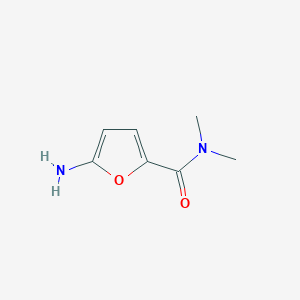

![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
